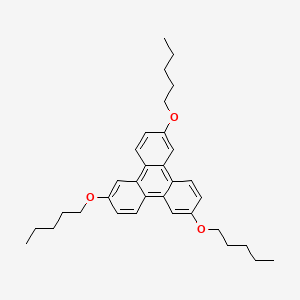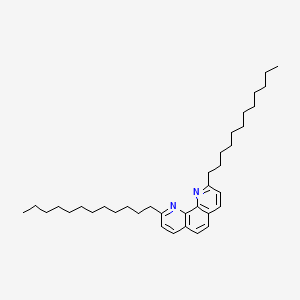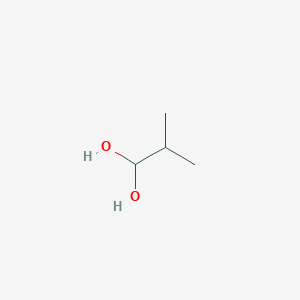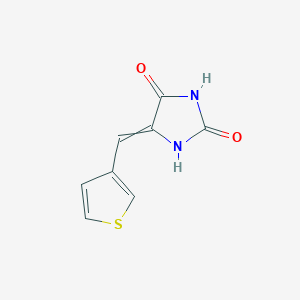![molecular formula C12H22N2O3Si B14274510 N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine CAS No. 133080-76-9](/img/structure/B14274510.png)
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is an organosilicon compound that features both silane and aromatic amine functionalities. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. Its unique structure allows it to be used in various applications, including surface modification and as a precursor for advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine typically involves the reaction of 3-(Trimethoxysilyl)propylamine with benzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent for surface modification of materials, enhancing adhesion properties.
Biology: Employed in the functionalization of biomolecules for improved biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surfaces.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing adhesion and surface properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but with an ethylenediamine backbone.
3-(Trimethoxysilyl)propylamine: Lacks the aromatic amine group.
Bis[3-(Trimethoxysilyl)propyl]amine: Contains two trimethoxysilyl groups.
Uniqueness
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is unique due to its combination of silane and aromatic amine functionalities. This dual functionality allows it to act as a versatile coupling agent, promoting adhesion and surface modification in a wide range of applications.
Eigenschaften
CAS-Nummer |
133080-76-9 |
|---|---|
Molekularformel |
C12H22N2O3Si |
Molekulargewicht |
270.40 g/mol |
IUPAC-Name |
4-N-(3-trimethoxysilylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H22N2O3Si/c1-15-18(16-2,17-3)10-4-9-14-12-7-5-11(13)6-8-12/h5-8,14H,4,9-10,13H2,1-3H3 |
InChI-Schlüssel |
NXOSVZHAMWWTDH-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNC1=CC=C(C=C1)N)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
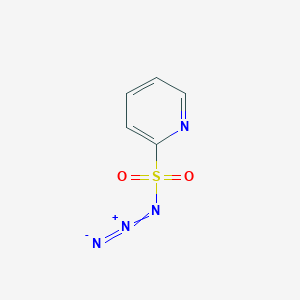

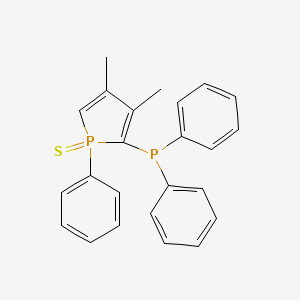


![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

